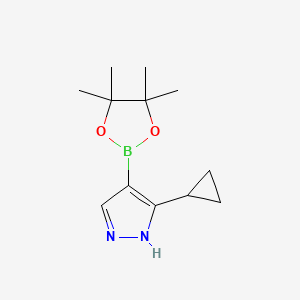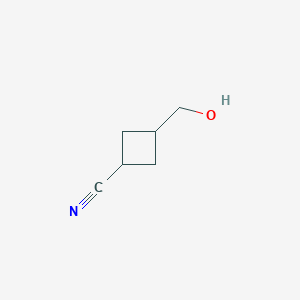
3-(hydroxymethyl)Cyclobutanecarbonitrile
Vue d'ensemble
Description
3-(hydroxymethyl)Cyclobutanecarbonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(hydroxymethyl)Cyclobutanecarbonitrile can be analyzed using various tools such as MolView . This tool allows for the conversion of a 2D structural formula into a 3D model, providing a more comprehensive view of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(hydroxymethyl)Cyclobutanecarbonitrile include its molecular weight (111.14 g/mol) and its molecular formula (C6H9NO) .Applications De Recherche Scientifique
Organic Synthesis Building Block
3-(Hydroxymethyl)cyclobutane-1-carbonitrile: serves as a versatile building block in organic synthesis . Its unique structure is beneficial for constructing cyclobutane rings, which are a key feature in many natural products and pharmaceuticals. The presence of both a nitrile and a hydroxymethyl group allows for various chemical transformations, making it a valuable compound for developing new synthetic routes.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize small molecules with potential therapeutic effects. The cyclobutane core can impart significant conformational rigidity, which is advantageous for binding to biological targets with high specificity . The hydroxymethyl group provides a handle for further functionalization, enabling the creation of diverse libraries of drug-like molecules.
Safety and Hazards
The safety data sheet for 3-(hydroxymethyl)Cyclobutanecarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Propriétés
IUPAC Name |
3-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCQMROOEJOBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)Cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



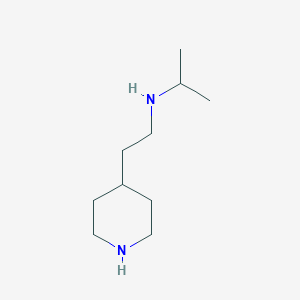

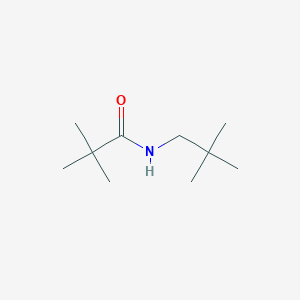
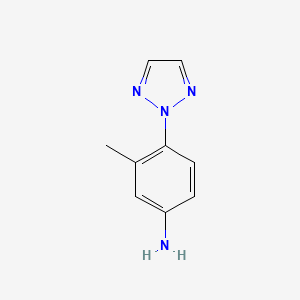
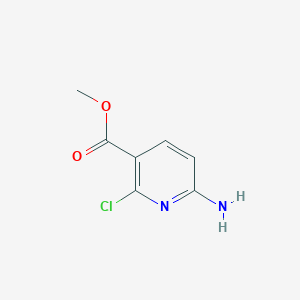


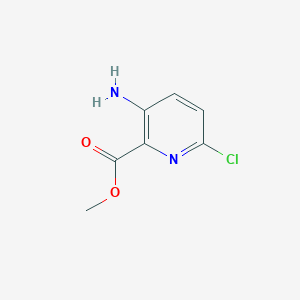

![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)


